molecular formula C18H17NO3 B3018960 (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide CAS No. 2035036-75-8

(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide

Cat. No.: B3018960
CAS No.: 2035036-75-8
M. Wt: 295.338
InChI Key: SLPXYDYAUGQHIY-CMDGGOBGSA-N
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Description

(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide is an organic compound that features both benzofuran and furan moieties These heterocyclic structures are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide typically involves the reaction of benzofuran derivatives with furan derivatives under specific conditions. One common method includes the use of anhydrous ethanol as a solvent and a catalytic amount of concentrated hydrochloric acid under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes further reactions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the acrylamide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and benzofuran rings, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce saturated derivatives. Substitution reactions can lead to various substituted benzofuran and furan derivatives.

Scientific Research Applications

(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The benzofuran and furan moieties can interact with various enzymes and receptors, leading to inhibition or activation of biological processes. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors related to inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(furan-2-yl)acrylamide is unique due to the combination of benzofuran and furan moieties in its structure. This combination imparts distinct biological and chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13(19-18(20)9-8-15-6-4-10-21-15)11-16-12-14-5-2-3-7-17(14)22-16/h2-10,12-13H,11H2,1H3,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPXYDYAUGQHIY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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